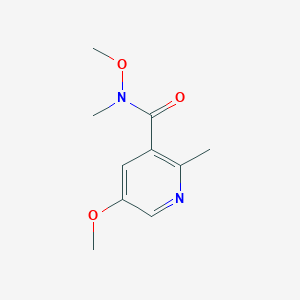
N,5-Dimethoxy-N,2-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethoxy-N,2-dimethylnicotinamide is a chemical compound with the molecular formula C10H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nicotinamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethoxy-N,2-dimethylnicotinamide typically involves the reaction of nicotinic acid with methanol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process. The resulting ester is then subjected to further reactions to introduce the methoxy and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and methylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethoxy-N,2-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,5-Dimethoxy-N,2-dimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,5-Dimethoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can influence various cellular processes, including energy production, DNA repair, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the methoxy and methyl groups.
N,N-Dimethylnicotinamide: A derivative with two methyl groups but no methoxy groups.
2-Chloro-N-methylnicotinamide: A derivative with a chlorine atom and a methyl group.
Uniqueness
N,5-Dimethoxy-N,2-dimethylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N,5-dimethoxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)12(2)15-4)5-8(14-3)6-11-7/h5-6H,1-4H3 |
InChI Key |
BGDZSLLLTJRDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



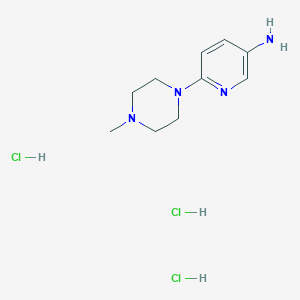


![Benzyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12988579.png)
![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)

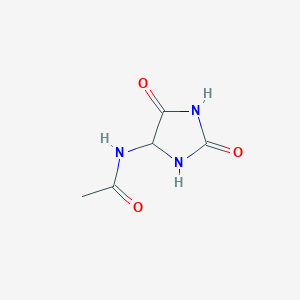

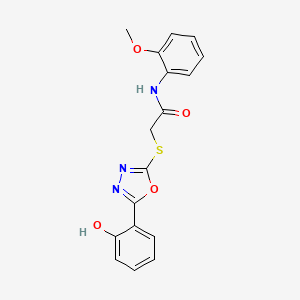
![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)
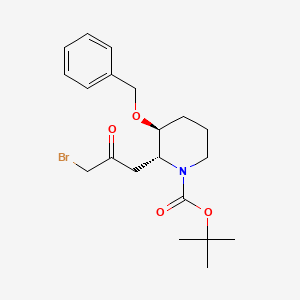
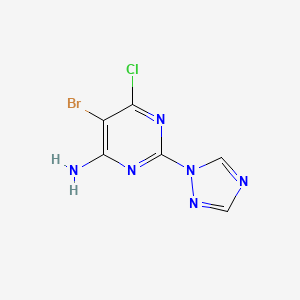
![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
